2-(2-Methoxyethoxy)ethanethioamide
Description
2-(2-Methoxyethoxy)ethanethioamide is a thioamide derivative characterized by a methoxyethoxy side chain attached to an ethanethioamide backbone.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethanethioamide |
InChI |
InChI=1S/C5H11NO2S/c1-7-2-3-8-4-5(6)9/h2-4H2,1H3,(H2,6,9) |
InChI Key |
OLAHHJBEMFAXEC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
A detailed comparison of substituents and properties is provided in Table 1:
Market and Commercial Potential
- The global market for thioamide derivatives is projected to grow, driven by pharmaceutical demand ().
Preparation Methods
Procedure
-
Starting Material : 2-(2-Methoxyethoxy)acetamide is synthesized via esterification of 2-(2-methoxyethoxy)acetic acid followed by amidation.
-
Reaction Setup :
-
Conditions : The mixture is stirred at 65°C for 18 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Data Table
Advantages : High yield, minimal byproducts.
Limitations : Requires strict anhydrous conditions.
Esterification-Amination-Thionation Cascade
Procedure
-
Esterification :
-
Amination :
-
Thionation :
Data Table
| Step | Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, reflux, 6 hours | 90–95% |
| Amination | NH₃, methanol, 25°C, 12 hours | 85–90% |
| Thionation | P₄S₁₀, THF, 65°C, 24 hours | 75–80% |
Advantages : Scalable for industrial production.
Limitations : Multi-step process with intermediate purification.
Direct Thioacylation of Nitroalkanes
Procedure
Data Table
Advantages : Avoids toxic reagents like P₄S₁₀.
Limitations : Lower yield compared to thionation methods.
Multistep Synthesis from Triethylene Glycol Monomethyl Ether
Procedure
-
Tosylation :
-
Thioacetate Formation :
-
Hydrolysis :
Data Table
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, KOH, 0°C to RT, 16 hours | 72% |
| Thioacetate Formation | KSAc, CH₃CN, reflux, 16 hours | 61% |
| Hydrolysis | HCl/MeOH, 100°C, 2.5 hours | 76% |
Advantages : Utilizes inexpensive glycol derivatives.
Limitations : Lengthy synthesis with moderate yields.
Comparative Analysis of Methods
| Method | Yield | Scalability | Toxicity Concerns |
|---|---|---|---|
| Lawesson’s Reagent | 82–89% | High | Moderate (S-containing reagents) |
| Ester-Amination | 75–80% | Industrial | High (H₂SO₄, NH₃) |
| Nitroalkane Thioacylation | 68–72% | Lab-scale | Low |
| Glycol-Derived Synthesis | 61–76% | Moderate | Low |
Q & A
Q. What are the established synthetic routes for 2-(2-Methoxyethoxy)ethanethioamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-(2-methoxyethoxy)ethyl precursor (e.g., 2-(2-methoxyethoxy)ethyl chloride) with a thioamide group donor (e.g., thiourea or ammonium thiocyanate) under reflux in anhydrous solvents like THF or DMF. Optimization parameters include:
- Temperature : 80–100°C to balance reactivity and side-product formation.
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates.
- Purification : Column chromatography or HPLC to isolate the product (≥95% purity) .
Table 1 : Representative Synthesis Conditions
| Precursor | Solvent | Temp. (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-(2-Methoxyethoxy)ethyl chloride | THF | 85 | K₂CO₃ | 72 | 97 |
| MEM chloride* | DMF | 95 | NaH | 68 | 95 |
| *MEM = Methoxyethoxymethyl . |
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxyethoxy chain (δ ~3.3–3.7 ppm for OCH₂ groups) and thioamide protons (δ ~8–10 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.08 for C₆H₁₁NO₂S).
- Elemental Analysis : Matching experimental C/H/N/S values to theoretical calculations (±0.3% tolerance).
- HPLC : Retention time comparison with standards for purity assessment .
Advanced Research Questions
Q. How does the methoxyethoxy side chain influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?
- Methodological Answer : The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes transition states via hydrogen bonding. In coordination chemistry, the ether oxygens can act as weak Lewis bases, facilitating interactions with metal ions (e.g., Mg²⁺ or Zn²⁺). To study this:
- Kinetic Studies : Monitor reaction rates with/without the methoxyethoxy group using UV-Vis spectroscopy.
- Computational Modeling : DFT calculations to map electron density distribution around the ether oxygens .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays with target enzymes (e.g., carbonic anhydrase or kinases). Measure IC₅₀ values via dose-response curves.
- Cellular Uptake : Radiolabel the compound (³⁵S-thioamide) and quantify intracellular accumulation in cell lines using scintillation counting.
- Toxicity Screening : MTT assays to assess cytotoxicity in HEK-293 or HepG2 cells .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or storage conditions. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
